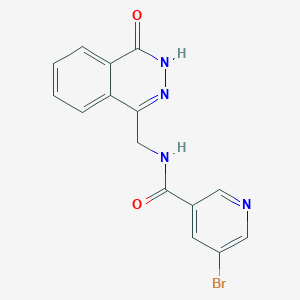

5-bromo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of a similar compound, “2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid”, a key intermediate for olaparib, has been reported . The low-cost industrial byproduct phthalhydrazide was used as the starting material to construct the phthalazinone moiety .Molecular Structure Analysis

The molecular structure of “2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid” is given by the InChI code: 1S/C16H11FN2O3/c17-13-6-5-9 (7-12 (13)16 (21)22)8-14-10-3-1-2-4-11 (10)15 (20)19-18-14/h1-8,18H, (H,19,20) (H,21,22) .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid” are as follows: It has a molecular weight of 298.27, and a density of 1.42 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Receptor Affinity

- A study by Hirokawa, Yoshida, and Kato (1998) discusses the synthesis of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide derivatives. These derivatives were evaluated for their binding to 5-HT3 and dopamine D2 receptors. The study found that certain derivatives, including a variant similar to the specified compound, showed potent affinities for both receptors (Hirokawa, Yoshida, & Kato, 1998).

Chemical Synthesis and Characteristics

- Chen Qi-fan (2010) conducted research on the synthesis and characteristics of 5-Bromo-nicotinonitrile. The study involves preparing 5-Bromo-nicotinamide from 5-Bromo-nicotinate, indicating the potential for diverse chemical transformations and applications of compounds related to the specified chemical (Chen Qi-fan, 2010).

Medicinal Chemistry Applications

- Ismail et al. (2003) investigated the synthesis and antiprotozoal activity of aza-analogues of furamidine, which includes compounds similar to 5-bromo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)nicotinamide. These compounds showed promising results in in vitro and in vivo models for diseases like trypanosomiasis (Ismail et al., 2003).

Biomedical Research

- The study by Maiese et al. (2009) highlights the importance of nicotinamide in various physiological processes and its potential therapeutic applications in diseases like diabetes and aging-related diseases. This indicates the significance of derivatives of nicotinamide, such as the specified compound, in biomedical research (Maiese, Zhong Chong, Hou, & Shang, 2009).

Advanced Synthesis Techniques

- Shchepin et al. (2016) described an efficient synthesis method for Nicotinamide-1-15N, demonstrating advanced techniques in chemical synthesis that can be relevant for producing isotopically labelled variants of compounds like 5-bromo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)nicotinamide (Shchepin, Barskiy, Mikhaylov, & Chekmenev, 2016).

Pharmacological Considerations

- Knip et al. (2000) reviewed the safety of high-dose nicotinamide, discussing the therapeutic applications and toxic potential of nicotinamide derivatives. This review is relevant for understanding the pharmacological safety profile of related compounds, including the specified chemical (Knip, Douek, Moore, Gillmor, Mclean, Bingley, Gale, & T. E. Group, 2000).

Wirkmechanismus

Safety and Hazards

The safety information for “2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid” indicates that it has the following hazard statements: H302-H315-H319-H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

The future directions for “5-bromo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)nicotinamide” and similar compounds are likely to involve further exploration of their potential as inhibitors of poly (ADP-ribose) polymerase, given their structural similarity to other known inhibitors . This could have implications for the treatment of diseases such as cancer.

Eigenschaften

IUPAC Name |

5-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN4O2/c16-10-5-9(6-17-7-10)14(21)18-8-13-11-3-1-2-4-12(11)15(22)20-19-13/h1-7H,8H2,(H,18,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWFZPNNGIEBKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC(=CN=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)-2-oxoethyl]-N-ethyl-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2643472.png)

![N-[(3-Methoxy-1,2-oxazol-5-yl)methyl]but-2-ynamide](/img/structure/B2643473.png)

![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2643474.png)

![Methyl 2-[1-(oxirane-2-carbonyl)pyrrolidin-3-yl]benzoate](/img/structure/B2643475.png)

![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2643477.png)

![5-((2-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2643485.png)

![2-imino-10-methyl-3-(morpholine-4-carbonyl)-1-(2-morpholinoethyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2643489.png)

![8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2643493.png)